6-Chloro-5-methylindoline

Catalog No.
S1501674
CAS No.
162100-44-9
M.F
C9H10ClN
M. Wt
167.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-methylindoline

6-Chloro-5-methylindoline addresses the critical need for regioselective indoline building blocks in CNS drug synthesis. Substituting cheaper analogs leads to failed receptor selectivity and oxidative degradation. This compound delivers >100-fold selectivity as a key precursor for SB-242084 class 5-HT2C antagonists. - Tuned pKa and nucleophilicity for high-yield urea coupling. - Resistant to oxidation, simplifying process scale-up. - Essential for maintaining target receptor fit. In stock for immediate dispatch.

CAS Number

162100-44-9

Product Name

6-Chloro-5-methylindoline

IUPAC Name

6-chloro-5-methyl-2,3-dihydro-1H-indole

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

InChI

InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3

InChI Key

ZAMJLADJGLXVOJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Cl)NCC2

Synonyms

6-Chloro-5-methylindoline

Canonical SMILES

CC1=CC2=C(C=C1Cl)NCC2

Purity

≥97%

Package Size

0.5 g, 1 g, 5 g

6-Chloro-5-methylindoline (CAS 162100-44-9) is a highly specialized, disubstituted indoline building block primarily procured as a critical intermediate in the synthesis of selective central nervous system (CNS) active agents [1]. Structurally, it features a precise 5-methyl and 6-chloro substitution pattern on a 2,3-dihydro-1H-indole core [2]. In industrial and pharmaceutical procurement, this compound is evaluated based on its regiochemical purity, its nitrogen nucleophilicity for urea and amide coupling reactions, and its stability against spontaneous oxidation compared to unsubstituted indolines. Its primary value lies in its ability to transfer a specific steric and electronic footprint to downstream active pharmaceutical ingredients (APIs), ensuring strict target receptor selectivity that cannot be achieved with generic indoline precursors [1].

Research Fit

Synthetic precursor SB-242084, a selective 5-HT2C antagonist tool compound
Scaffold advantage Saturated indoline avoids indole N-demethylation liability
Bioisostere pattern 6-Cl,5-Me substitution validated for fused ring replacement

Substituting 6-chloro-5-methylindoline with simpler analogs, such as 5-methylindoline or 6-chloroindoline, fundamentally compromises both the chemical processability and the downstream pharmacological profile [1]. The concurrent presence of the electron-donating 5-methyl group and the electron-withdrawing 6-chloro group precisely tunes the pKa and nucleophilicity of the indoline nitrogen, optimizing it for high-yielding reactions with phenyl carbamates without the excessive oxidative degradation typical of unsubstituted indolines. More importantly, in the final API, the 6-chloro-5-methyl moiety fits exactly into the lipophilic pocket of the target receptor [1]. Removing either substituent drops downstream receptor selectivity from >100-fold down to non-selective baseline levels, leading to off-target binding. Consequently, attempting to save costs by procuring simpler indolines results in failed clinical endpoints and rejected API batches due to unacceptable toxicity profiles [1].

Substitution Risk

Regioisomer mismatch

5-chloro-6-methylindoline may alter receptor binding due to distinct spatial arrangement.

Indole metabolic liability

Aromatic indole analogs risk N-demethylation, potentially generating nonselective metabolites.

Unvalidated substitution

Other indoline patterns lack evidence as bioisosteres for the fused ring systems targeted here.

5-HT2C Receptor Selectivity

The primary procurement driver for 6-chloro-5-methylindoline is its irreplaceable role in generating highly selective 5-HT2C antagonists[1]. When this specific indoline is coupled to form SB-242084, the resulting API demonstrates a binding affinity (pKi) of 9.0 for the 5-HT2C receptor, with a 158-fold selectivity over 5-HT2A and a 100-fold selectivity over 5-HT2B [1]. In contrast, APIs synthesized from baseline mono-substituted or unsubstituted indolines fail to achieve this steric fit, resulting in poor selectivity and high off-target binding. This strict structure-activity relationship dictates that only the exact 6-chloro-5-methyl substitution can be procured for this specific neuropharmacological application [1].

Evidence DimensionDownstream 5-HT2C vs 5-HT2A/2B Selectivity
Target Compound Data>100-fold selectivity (pKi 9.0 for 5-HT2C)
Comparator Or BaselineUnsubstituted or mono-substituted indoline APIs (non-selective binding)
Quantified DifferenceOver 100-fold improvement in target selectivity
ConditionsIn vitro radioligand binding assays for downstream urea derivatives

Procuring the exact disubstituted indoline is mandatory to prevent off-target toxicity and ensure the viability of the final pharmaceutical product.

5-HT2C Selectivity
Cross-study comparable
SB-242084: 158× over 5-HT2A, 100× over 5-HT2B vs indole-based antagonists with non-selective profile
Supports subtype-selective tool compound development
Human cloned receptor binding assays; metabolic stability not reflected in selectivity data

Nitrogen Nucleophilicity in Carbamate Coupling

In industrial synthesis, the formation of urea linkages via phenyl carbamate intermediates requires a precise balance of amine nucleophilicity [1]. The electron-withdrawing effect of the 6-chloro group combined with the electron-donating 5-methyl group in 6-chloro-5-methylindoline modulates the basicity of the secondary amine. This tuning allows for efficient, high-yielding coupling reactions with phenyl carbamates under standard conditions[1]. Unsubstituted indolines, being more electron-rich, are prone to oxidative side reactions and lower overall yields of the desired urea during scale-up [1].

Evidence DimensionUrea Formation Coupling Efficiency
Target Compound DataHigh conversion efficiency in carbamate coupling
Comparator Or BaselineUnsubstituted indoline (prone to oxidation, lower isolated yield)
Quantified DifferenceSignificant reduction in oxidative byproducts and higher isolated yield
ConditionsCoupling with phenyl carbamate derivatives in standard organic solvents

Higher coupling efficiency directly translates to lower raw material waste and reduced purification costs during API manufacturing.

Regioisomer Properties
Data to verify
6-Cl-5-Me: Log P 2.6 vs 5-Cl-6-Me: bp 276.8 °C (predicted)
Distinct chromatographic and solubility behavior
Computational predictions; experimental confirmation recommended

Regioisomeric Purity and API Manufacturability

Procuring 6-chloro-5-methylindoline with high regiochemical purity (>98% HPLC) is critical because regioisomers, such as 5-chloro-6-methylindoline, exhibit nearly identical reactivity in subsequent coupling steps[1]. If a crude mixture is used, the resulting isomeric urea APIs are exceptionally difficult to separate via standard crystallization, often requiring resource-intensive preparative chromatography. Utilizing strict >98% pure 6-chloro-5-methylindoline eliminates the formation of these isomeric impurities, reducing downstream solvent usage for purification and preventing costly batch rejections[1].

Evidence DimensionDownstream Purification Complexity
Target Compound DataStandard crystallization sufficient when using >98% pure precursor
Comparator Or BaselineCrude indoline mixtures containing regioisomers
Quantified DifferenceEliminates need for preparative chromatography
ConditionsIndustrial scale-up of indoline-urea API synthesis

Ensuring high regiochemical purity at the precursor stage is far more cost-effective than attempting to separate isomeric APIs at the final manufacturing step.

Purity Grade
Head-to-head
98% purity (Fluorochem) vs 95% purity (standard vendors)
Reduced impurity burden for sensitive synthetic sequences
Batch-specific COA verification advised; 3% absolute purity difference
Metabolic Stability
Class-level inference
Indoline resists N-demethylation vs 1-methylindole metabolized to nonselective compound
Scaffold choice influences metabolic profile predictability
In vivo rat studies on 5-HT2C/2B series; class-level extrapolation
CNS Penetration
Class-level inference
Brain-penetrant SB-242084 confirmed in rat mCPP hypolocomotion model
Indoline scaffold compatible with CNS research model exposure
Oral activity in rat; Log P 2.6 supports passive BBB diffusion
Bioisosteric Validation
Class-level inference
6-Cl-5-Me indoline replaced fused 5-membered ring while maintaining 5-HT2C/2B antagonist activity
Simplifies synthetic access without loss of pharmacology
SB-206553 series scaffold hopping evidence; review context

Synthesis of Selective 5-HT2C Antagonists

6-Chloro-5-methylindoline is the definitive precursor for synthesizing brain-penetrant 5-HT2C antagonists, most notably SB-242084 [1]. Its specific substitution pattern is strictly required to achieve the necessary receptor selectivity profile, making it indispensable for pharmaceutical companies developing treatments for anxiety, depression, and schizophrenia[1].

Development of Novel Indoline-Urea Libraries

Due to its optimized nucleophilicity and stability, this compound is highly suitable for combinatorial chemistry and the generation of indoline-urea libraries [1]. Research organizations utilize it as a reliable building block to explore structure-activity relationships in CNS drug discovery, where precise steric and electronic properties are required [1].

Scale-Up Manufacturing of Disubstituted Indole Derivatives

In chemical manufacturing, 6-chloro-5-methylindoline serves as a robust intermediate for producing more complex disubstituted indole or indoline derivatives [1]. Its high regiochemical purity ensures predictable reactivity and simplifies downstream purification processes, making it a preferred choice for contract manufacturing organizations (CMOs) executing multi-step syntheses [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
5-HT2C antagonist tool synthesis
Selective indoline scaffold with validated subtype selectivity
Confirm selectivity profile in target receptor binding assays
5-HT2B antagonist development
Versatile scaffold enabling distinct receptor selectivity
Verify pKi in 5-HT2B/2C binding; assess selectivity window
CNS scaffold hopping
Bioisosteric replacement for fused ring systems
Evaluate synthetic accessibility and metabolic stability in vitro
High-purity building block
Reduced impurity burden for sensitive catalytic or assay steps
Confirm purity by HPLC and review batch-specific COA

XLogP3

2.9

Wikipedia

6-Chloro-5-methyl-2,3-dihydro-1H-indole

Explore Compound Types